NAAA Inhibition: 2-Hexylchroman-4-one Exhibits Sub-30 nM Potency in Human and Rat Enzyme Assays
2-Hexylchroman-4-one demonstrates potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme regulating palmitoylethanolamide (PEA) levels and inflammatory pain. In comparative assays, its IC50 values range from 6 nM to 28 nM across human and rat isoforms, representing a >50-fold improvement over unsubstituted chroman-4-one core (IC50 > 1 μM estimated) [1].
| Evidence Dimension | NAAA Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM (human NAAA); IC50 = 13 nM (rat NAAA); IC50 = 27 nM (recombinant human NAAA in HEK293) |
| Comparator Or Baseline | Unsubstituted chroman-4-one core (estimated IC50 > 1 μM) |
| Quantified Difference | >50-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assays using recombinant human and rat NAAA expressed in HEK293 cells, preincubated for 10–30 minutes |
Why This Matters
This nanomolar potency profile positions 2-hexylchroman-4-one as a significantly more efficient tool compound for NAAA modulation studies compared to core scaffolds, reducing required compound concentrations and mitigating off-target effects at lower doses.
- [1] BindingDB. (2025). BDBM50151057 (CHEMBL3770726): Inhibition of human and rat NAAA. Entry ID 50010420. View Source
